molecular formula C19H21N5O B2752133 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide CAS No. 2034465-24-0

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2752133
CAS No.: 2034465-24-0
M. Wt: 335.411
InChI Key: HGMKRBXUZIORAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyrazine ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of 1,3-diketones with hydrazine.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are coupled using appropriate reagents and conditions to form the desired intermediate.

    Introduction of the Phenylbutanamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of pyrazole, pyrazine, and phenylbutanamide moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H17N5C_{15}H_{17}N_{5} with a molecular weight of approximately 281.33 g/mol. The structure features a pyrazole moiety, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC15H17N5
Molecular Weight281.33 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit potent anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

In one study, derivatives showed IC50 values in the micromolar range against liver (HepG2) and lung (A549) carcinoma cell lines, indicating their potential as effective anticancer agents . The mechanisms of action often include apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • AMPK Activation : Some pyrazole derivatives are known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and can inhibit cancer cell proliferation .
  • Inhibition of Tumor Growth : By modulating pathways related to cell survival and apoptosis, these compounds can effectively reduce tumor growth rates.

Study on Antitumor Activity

A recent investigation focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study reported promising results, with several compounds demonstrating significant cytotoxic effects against HepG2 and A549 cells. The most active derivative exhibited an IC50 value of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells .

Toxicity Assessment

The safety profile was assessed using normal human lung fibroblast (MRC-5) cells, where the tested compounds showed minimal toxicity, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-17-18(21-10-9-20-17)15-11-23-24(2)13-15/h4-11,13,16H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKRBXUZIORAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.